Cas no 633697-56-0 (N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide)

N-Methyl-2-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a trifluoromethyl group at the ortho position and an N-methyl substitution on the sulfonamide moiety. This compound is valued for its unique electronic and steric properties, making it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide functionality offers versatility in further derivatization. Its well-defined structure and high purity make it suitable for research applications requiring precise molecular modifications. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide structure
633697-56-0 structure
Product Name:N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
CAS No:633697-56-0
MF:C8H8F3NO2S
MW:239.214831352234
MDL:MFCD05270097
CID:3110157
PubChem ID:4408704
Update Time:2025-05-25

N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2-(trifluoromethyl)benzenesulfonamide
    • N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
    • EN300-15856
    • SB80986
    • SCHEMBL4029025
    • MFCD05270097
    • Z45527676
    • AKOS008009632
    • 633697-56-0
    • IAB69756
    • LBRSZTHGPGJXMS-UHFFFAOYSA-N
    • CS-0213121
    • MDL: MFCD05270097
    • Inchi: 1S/C8H8F3NO2S/c1-12-15(13,14)7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3
    • InChI Key: LBRSZTHGPGJXMS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C(F)(F)F)(NC)(=O)=O

Computed Properties

  • Exact Mass: 239.02278416Da
  • Monoisotopic Mass: 239.02278416Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.6Ų

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N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:633697-56-0)N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
Order Number:A1168743
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):177.0/532.0
Email:sales@amadischem.com

Additional information on N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide

Comprehensive Overview of N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 633697-56-0): Properties, Applications, and Industry Insights

N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 633697-56-0) is a specialized sulfonamide derivative with a unique molecular structure featuring a trifluoromethyl group and a methyl-substituted nitrogen. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery.

In recent years, the demand for fluorinated compounds like N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide has surged, driven by their applications in small-molecule therapeutics and crop protection agents. Researchers are particularly interested in its role as a sulfonamide-based inhibitor, with studies exploring its efficacy in modulating enzymatic activity. The compound’s CAS No. 633697-56-0 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and material science.

The synthesis of N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions, including sulfonylation and methylation processes. Its chemical stability under various conditions makes it suitable for high-throughput screening and structure-activity relationship (SAR) studies. Industry professionals often inquire about its solubility profile and compatibility with common reagents, which are critical for laboratory-scale applications.

From an environmental perspective, the compound’s persistence and biodegradability are topics of ongoing research. Regulatory agencies emphasize the need for green chemistry alternatives, prompting innovations in catalytic fluorination methods to reduce waste. This aligns with the broader trend of sustainable chemical manufacturing, a hot topic among pharmaceutical developers and academic researchers.

In the context of intellectual property, N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide has been cited in several patents related to kinase inhibitors and antibacterial agents. Its structural versatility allows for derivatization, enabling the development of novel therapeutic candidates. Searches for CAS 633697-56-0 suppliers and custom synthesis services have increased, reflecting its commercial viability.

Future directions for this compound include exploring its synergistic effects with other fluorinated sulfonamides and optimizing its synthetic pathways for cost-effective production. As the scientific community prioritizes precision medicine and targeted therapies, N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is poised to remain a key player in innovative drug design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:633697-56-0)N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
A1168743
Purity:99%/99%
Quantity:1g/5g
Price ($):177.0/532.0
Email